

what is the structure of Boc-D-Lys(Fmoc)-OH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Boc-D-Lys(Fmoc)-OH**

Cat. No.: **B558490**

[Get Quote](#)

An In-depth Technical Guide to the Structure of **Boc-D-Lys(Fmoc)-OH**

This guide provides a detailed examination of the chemical structure of N- α -tert-butoxycarbonyl-N- ϵ -(9-fluorenylmethoxycarbonyl)-D-lysine, commonly abbreviated as **Boc-D-Lys(Fmoc)-OH**. This compound is a derivative of the amino acid D-lysine, widely utilized as a building block in Boc solid-phase peptide synthesis (SPPS).^[1] The strategic placement of two distinct protecting groups, Boc and Fmoc, allows for selective deprotection and modification of the lysine side chain, making it a valuable reagent for synthesizing complex peptides, including those requiring specific labeling or conjugation.^[1]

Molecular Structure Overview

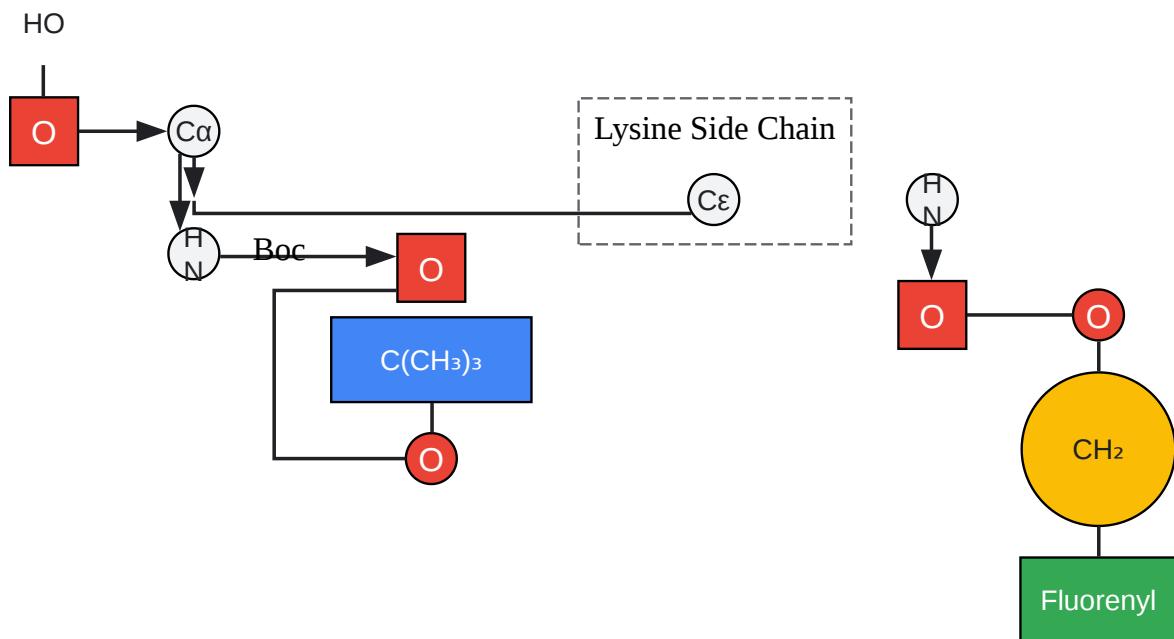
Boc-D-Lys(Fmoc)-OH is comprised of three primary chemical moieties: a central D-lysine scaffold, an N- α -Boc protecting group, and an N- ϵ -Fmoc protecting group. The IUPAC name for this compound is (2R)-2-[(tert-butoxycarbonyl)amino]-6-[(9H-fluoren-9-ylmethoxy)carbonyl]amino]hexanoic acid.^{[2][3]}

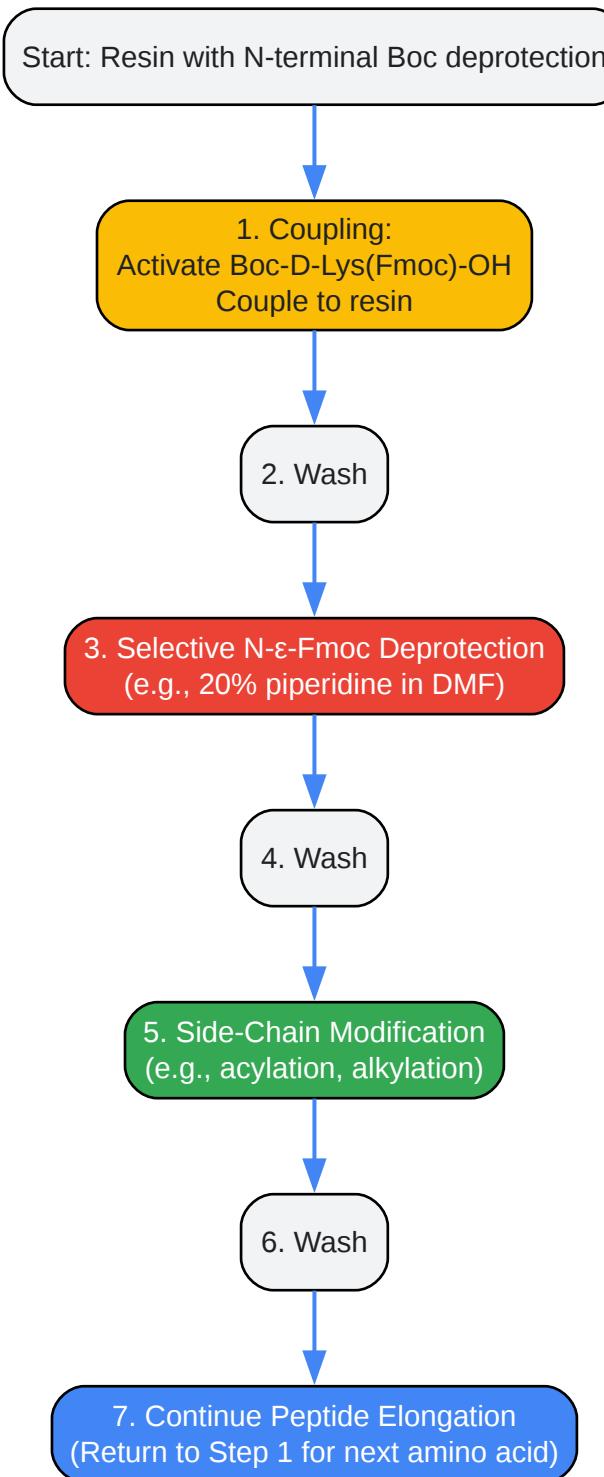
- **D-Lysine Core:** The foundation of the molecule is D-lysine, a non-proteinogenic stereoisomer of the natural amino acid L-lysine. It consists of a six-carbon chain (hexanoic acid) with two amino groups at the alpha (C2) and epsilon (C6) positions and a carboxylic acid group at the C1 position. The "D" designation specifies the stereochemical configuration at the chiral alpha-carbon.
- **N- α -Boc Group:** The amino group at the alpha-carbon (N- α) is protected by a tert-butoxycarbonyl (Boc) group.^[2] This acid-labile protecting group is stable under the basic

conditions required to remove the Fmoc group, allowing for the selective deprotection of the side chain.[1]

- **N-ε-Fmoc Group:** The amino group at the epsilon-carbon (N-ε) of the lysine side chain is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[2] This group is base-labile and can be removed with reagents like piperidine, while the Boc group remains intact.[1] This orthogonal protection scheme is fundamental to its utility in peptide chemistry.

The combination of these components results in a molecule primed for controlled, sequential chemical reactions in peptide synthesis.


Chemical Properties


A summary of the key chemical properties for **Boc-D-Lys(Fmoc)-OH** is presented below.

Property	Value	References
IUPAC Name	(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid	[2]
Synonyms	N-alpha-Boc-N-epsilon-Fmoc-D-lysine, N2-Boc-N6-Fmoc-D-lysine	[1][2][4]
CAS Number	115186-31-7	[1][2][4][5]
Molecular Formula	C ₂₆ H ₃₂ N ₂ O ₆	[2][6][7]
Molecular Weight	468.54 g/mol	[6][7][8]
Appearance	White to off-white powder or crystals	[6][9]
Solubility	Insoluble in water; soluble in DMSO and ethanol	[3][8]
Melting Point	117-123 °C	[10]

Structural Diagram

The chemical structure of **Boc-D-Lys(Fmoc)-OH** is illustrated below, showing the connectivity of the D-lysine backbone with the orthogonal Boc and Fmoc protecting groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. peptide.com [peptide.com]
- 2. Boc-D-Lys(Fmoc)-OH | C26H32N2O6 | CID 14019424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. peptide.com [peptide.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 7. Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]
- 9. abbexa.com [abbexa.com]
- 10. parchem.com [parchem.com]
- To cite this document: BenchChem. [what is the structure of Boc-D-Lys(Fmoc)-OH]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b558490#what-is-the-structure-of-boc-d-lys-fmoc-oh\]](https://www.benchchem.com/product/b558490#what-is-the-structure-of-boc-d-lys-fmoc-oh)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com